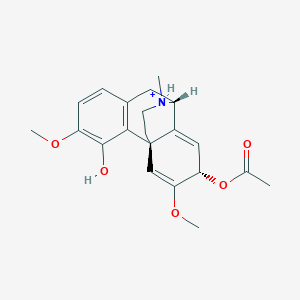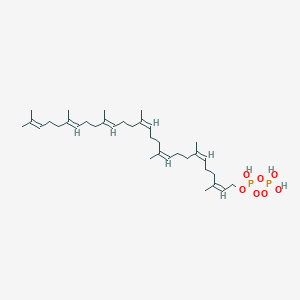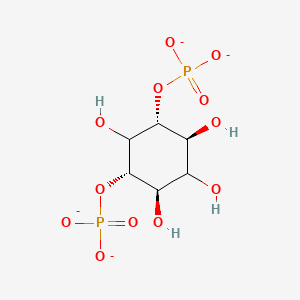
1D-myo-Inositol 1,3-bisphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1D-myo-inositol 1,3-biphosphate(4-) is an inositol phosphate oxoanion obtained by deprotonation of the phospho groups of 1D-myo-inositol 1,3-biphosphate; major species at pH 7.3. It is a conjugate base of a myo-inositol 1,3-bisphosphate.
Aplicaciones Científicas De Investigación
Synthesis and Phosphatase Stability
1D-myo-Inositol 1,3-bisphosphate analogs have been studied for their stability and binding affinity. The focus has been on designing stable analogs that retain the cyclohexane scaffold but are resistant to phosphorylation or dephosphorylation by enzymes. For instance, 1D-2,3-dideoxy-myo-inositol 1,4,5-trisphosphorothioate, an analog of Ins(1,4,5)P(3), demonstrated resistance to dephosphorylation by alkaline phosphatase, making it a potential chemical probe for understanding the mechanisms of inositol phosphate actions (Liu et al., 2008).
Synthesis of Phosphatidylinositol Phosphates
Regioselective methods have been developed to synthesize phosphatidylinositol bisphosphates, like PI(3,5)P(2), and their derivatives. This process involves a selective bis-silylation of 1D-O-TBDPS-myo-inositol leading to a 1,3,5-trisubstituted inositol. These advancements are crucial for generating signaling molecules and for studying their roles in cellular processes (Anderson et al., 2010).
Role in Thyroid Physiology
Myo-Inositol, a stereoisomer of inositols, plays a significant role in thyroid function and autoimmune diseases. It is a precursor of phosphoinositides and is involved in the phosphatidylinositol (PI) signal transduction pathway. Phosphatidylinositol 4,5-bisphosphate (PIP2), a derivative of Myo-Inositol, acts as a precursor for inositol triphosphates (IP3), which are second messengers of several hormones including thyroid-stimulating hormone (TSH). Myo-Inositol supplementation has shown promising results in the management of thyroidal benign nodules and in reducing TSH levels in patients with subclinical hypothyroidism (Benvenga et al., 2021).
Cellular Language and Signal Transduction
Myo-Inositol is a foundational component of a cellular language that includes various roles in signal transduction. This encompasses how phosphate and fatty acids are added to create second messengers used in signaling. Understanding the genes, enzymes, and genetic mutants involved in the synthesis and metabolism of myo-inositol-containing molecules has been pivotal in comprehending their roles in response to signals encountered by plants (Gillaspy, 2011).
Metabolism in Plants
Myo-Inositol's multifunctional position in plant biochemistry and physiology is central, with manifold impacts on growth and development. A unique enzyme, present in all eukaryotic organisms, controls the conversion of D-glucose-6-P to 1L-myo-inositol-1-P. This process and its various metabolic products, including biosynthesis, phosphate and polyphosphate ester hydrolysis, and O-methylation, are crucial in plant biology (Loewus & Murthy, 2000).
Propiedades
Nombre del producto |
1D-myo-Inositol 1,3-bisphosphate |
|---|---|
Fórmula molecular |
C6H10O12P2-4 |
Peso molecular |
336.08 g/mol |
Nombre IUPAC |
[(1R,2S,4R,5S)-2,3,4,6-tetrahydroxy-5-phosphonatooxycyclohexyl] phosphate |
InChI |
InChI=1S/C6H14O12P2/c7-1-2(8)5(17-19(11,12)13)4(10)6(3(1)9)18-20(14,15)16/h1-10H,(H2,11,12,13)(H2,14,15,16)/p-4/t1?,2-,3+,4?,5+,6- |
Clave InChI |
PUVHMWJJTITUGO-WJPCITMWSA-J |
SMILES isomérico |
[C@H]1([C@H](C([C@H]([C@@H](C1O)O)OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])O |
SMILES canónico |
C1(C(C(C(C(C1O)OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R,8S,19Z)-5,8-dihydroxy-2-{[(9Z)-octadec-9-enoyl]oxy}-5,11-dioxo-4,6,10-trioxa-5lambda(5)-phosphaoctacos-19-en-1-yl (9Z)-octadec-9-enoate](/img/structure/B1263793.png)

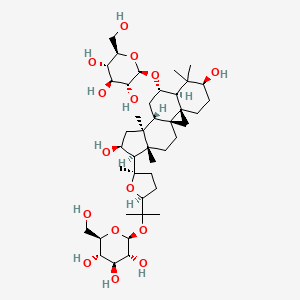
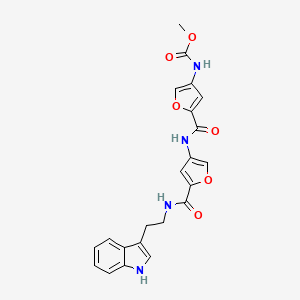
![2-Amino-4-[4-(2-bromo-4,5-difluorophenoxy)anilino]-4-oxobutanoic acid](/img/structure/B1263797.png)


![(4aR,7aR)-9-methoxy-3-methyl-2,4,4a,5,6,7a-hexahydro-1H-benzofuro[3,2-e]isoquinolin-7-one](/img/structure/B1263806.png)




